2,2,2-trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a synthetic compound that combines a trifluoroacetamide group with a thiazolo[5,4-b]pyridine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both trifluoroacetamide and thiazolo[5,4-b]pyridine groups suggests that it may exhibit unique chemical and pharmacological properties.
Mechanism of Action
Target of Action
Thiazolo[5,4-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
It’s known that the interaction of hg(ii) ions with the py2ttz ligand in a similar compound causes changes in fluorescence emission . This suggests that the compound might interact with its targets in a similar manner, leading to observable changes.
Biochemical Pathways
Thiazolo[5,4-b]pyridines have been found to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazolo[5,4-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that the compound might have similar effects at the molecular and cellular levels.
Action Environment
A similar compound has been shown to exhibit fluorescence quenching and red-shifting in a ph 700 aqueous solution in the presence of Hg(II) ions . This suggests that the compound’s action might be influenced by environmental factors such as pH and the presence of specific ions.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2,2,2-Trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide interacts with PI3K, exhibiting potent inhibitory activity . The compound’s interaction with PI3K affects the enzyme’s activity, leading to changes in cellular functions regulated by this enzyme .
Cellular Effects
The effects of this compound on cells are primarily due to its inhibitory action on PI3K . By inhibiting PI3K, the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with PI3K, leading to inhibition of the enzyme . This inhibition can result in changes in gene expression and other cellular processes regulated by PI3K .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide typically involves the following steps:
Formation of Thiazolo[5,4-b]pyridine Scaffold: The thiazolo[5,4-b]pyridine core can be synthesized through a multicomponent reaction involving thiazole or thiazolidine derivatives and pyridine annulation.
Introduction of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of the Trifluoroacetamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2,2,2-Trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development.
Biological Studies: Researchers can use this compound to study its effects on biological systems, including its interactions with enzymes, receptors, and other molecular targets.
Chemical Biology: The compound can serve as a tool for probing biological pathways and mechanisms, helping to elucidate the roles of specific proteins and other biomolecules.
Industrial Applications: Its chemical properties may make it useful in the development of new materials, catalysts, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives: Compounds with similar thiazolo[5,4-b]pyridine scaffolds have been studied for their diverse biological activities, including antioxidant, herbicidal, antimicrobial, anti-inflammatory, and antitumor properties.
Trifluoroacetamide Derivatives: Other trifluoroacetamide-containing compounds are known for their stability and potential pharmacological activities.
Uniqueness
2,2,2-Trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is unique due to the combination of its trifluoroacetamide and thiazolo[5,4-b]pyridine groups. This dual functionality may confer distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3OS/c15-14(16,17)13(21)19-9-5-3-8(4-6-9)11-20-10-2-1-7-18-12(10)22-11/h1-7H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLENCJIIDIVCSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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